molecular formula C22H20N4O3 B11267747 N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B11267747
M. Wt: 388.4 g/mol
InChI Key: NDURMBBPLQWNIW-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE is a complex organic compound characterized by its unique pyrazolo[1,5-a]pyrazine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the cyclodesulfurization of precursor compounds in the presence of specific reagents and catalysts . For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid can lead to the formation of the desired pyrazolo[1,5-a]pyrazine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. detailed industrial methods are often proprietary and not widely disclosed.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrazine derivatives .

Scientific Research Applications

N-(4-ETHOXYPHENYL)-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ETHOXYPHENYL)-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE is unique due to its specific structural features and the combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide

InChI

InChI=1S/C22H20N4O3/c1-2-29-18-10-8-17(9-11-18)23-21(27)15-25-12-13-26-20(22(25)28)14-19(24-26)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,23,27)

InChI Key

NDURMBBPLQWNIW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O

Origin of Product

United States

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